molecular formula C28H52O2 B12680210 1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate CAS No. 93839-05-5

1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate

Cat. No.: B12680210
CAS No.: 93839-05-5
M. Wt: 420.7 g/mol
InChI Key: MSCSYRZMJVLHSI-UHFFFAOYSA-N
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Description

1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate is a chemical compound with the molecular formula C28H52O2. It is an ester derived from stearic acid and 1,3,3-trimethylbicyclo[2.2.1]hept-2-yl alcohol. This compound is known for its unique bicyclic structure, which imparts specific physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate typically involves the esterification of stearic acid with 1,3,3-trimethylbicyclo[2.2.1]hept-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate involves its interaction with lipid membranes and proteins. Its lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, altering their function and activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl acetate
  • 1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl salicylate
  • 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ester

Uniqueness

1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate is unique due to its specific ester linkage with stearic acid, which imparts distinct physical and chemical properties compared to other similar compounds. Its long alkyl chain contributes to its lipophilicity, making it particularly useful in applications requiring lipid solubility .

Properties

CAS No.

93839-05-5

Molecular Formula

C28H52O2

Molecular Weight

420.7 g/mol

IUPAC Name

(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) octadecanoate

InChI

InChI=1S/C28H52O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-27(2,3)24-21-22-28(26,4)23-24/h24,26H,5-23H2,1-4H3

InChI Key

MSCSYRZMJVLHSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1C(C2CCC1(C2)C)(C)C

Origin of Product

United States

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